1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Related compounds such as 1-tert-butyl-3- (4-chloro-phenyl)-1h-pyrazolo [3,4-d]pyrimidin-4-ylamine have been shown to interact with tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck .
Mode of Action
For instance, the tert-butyl group in chemical transformations has been shown to exhibit unique reactivity patterns .
Biochemical Pathways
Related compounds have been shown to influence oxidative stress response pathways in fungi . Additionally, the tert-butyl group has been implicated in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone under acidic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 1-tert-butyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-tert-butyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a cyclopropyl group instead of a tert-butyl group.
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Similar pyrazole ring but with different functional groups.
Uniqueness
The presence of the tert-butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Biological Activity
1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an aldehyde functional group, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.
The molecular formula of this compound is C8H12N2O. It is synthesized through various methods, often involving the reaction of tert-butylhydrazine with suitable aldehydes under acidic conditions. The compound can undergo several chemical transformations including oxidation, reduction, and substitution reactions, which can be tailored for specific applications in research and industry .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been reported to inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
A comparative analysis of similar pyrazole derivatives has shown that modifications to the pyrazole ring significantly affect their biological activity. For instance, derivatives with electron-withdrawing groups tend to exhibit enhanced anticancer properties due to increased reactivity towards cellular targets .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency compared to conventional antibiotics .
Study 2: Anticancer Activity
A separate investigation assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts that may disrupt normal cellular functions. Additionally, the pyrazole ring facilitates hydrogen bonding and π-π interactions with biomolecules, enhancing its binding affinity to target proteins involved in disease pathways .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | S. aureus: 32; E. coli: 64 | A549: 25 |
3-(tert-butyl)-pyrazole | S. aureus: 16; E. coli: 32 | A549: 15 |
4-methyl-1H-pyrazole | S. aureus: 64; E. coli: >128 | A549: >50 |
Properties
IUPAC Name |
2-tert-butylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSFOWYPJWBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718983 | |
Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204355-58-7 | |
Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.